(3E,5E)-3,5-bis[(5-bromo-2-methoxyphenyl)methylidene]-1-methylpiperidin-4-one
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Overview
Description
This compound features a piperidinone core with two brominated methoxyphenyl groups attached via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(5-bromo-2-methoxyphenyl)methylidene]-1-methylpiperidin-4-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 1-methylpiperidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridges between the piperidinone core and the brominated methoxyphenyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-bis[(5-bromo-2-methoxyphenyl)methylidene]-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the methoxyphenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study in reaction mechanisms.
Biology: It may be used in the development of new biochemical assays or as a probe to study biological pathways.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the field of oncology or neurology.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-bis[(5-bromo-2-methoxyphenyl)methylidene]-1-methylpiperidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s brominated methoxyphenyl groups may facilitate binding to certain proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:
Uniqueness
(3E,5E)-3,5-bis[(5-bromo-2-methoxyphenyl)methylidene]-1-methylpiperidin-4-one stands out due to its unique piperidinone core and the presence of two brominated methoxyphenyl groups. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21Br2NO3 |
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Molecular Weight |
507.2 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(5-bromo-2-methoxyphenyl)methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C22H21Br2NO3/c1-25-12-16(8-14-10-18(23)4-6-20(14)27-2)22(26)17(13-25)9-15-11-19(24)5-7-21(15)28-3/h4-11H,12-13H2,1-3H3/b16-8+,17-9+ |
InChI Key |
OXCYJMNWPPEJGW-GONBZBRSSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=C(C=CC(=C2)Br)OC)/C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/C1 |
Canonical SMILES |
CN1CC(=CC2=C(C=CC(=C2)Br)OC)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C1 |
Origin of Product |
United States |
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